molecular formula C19H21NO3 B3861207 3-[(benzylamino)carbonyl]-4-phenylpentanoic acid

3-[(benzylamino)carbonyl]-4-phenylpentanoic acid

Cat. No. B3861207
M. Wt: 311.4 g/mol
InChI Key: PHTGBGXBBKUBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(benzylamino)carbonyl]-4-phenylpentanoic acid, also known as Boc-phenylalanine, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine and is commonly used in the synthesis of peptides and proteins.

Scientific Research Applications

3-[(benzylamino)carbonyl]-4-phenylpentanoic acidanine is widely used in scientific research as a building block for peptides and proteins. It is commonly used in the synthesis of pharmaceuticals, such as antibiotics and anticancer drugs. 3-[(benzylamino)carbonyl]-4-phenylpentanoic acidanine is also used in the study of protein structure and function, as well as in the development of new protein-based materials.

Mechanism of Action

3-[(benzylamino)carbonyl]-4-phenylpentanoic acidanine does not have a specific mechanism of action as it is used primarily as a building block for peptides and proteins. However, the properties of 3-[(benzylamino)carbonyl]-4-phenylpentanoic acidanine, such as its hydrophobicity and size, can affect the properties of the resulting peptides and proteins.
Biochemical and Physiological Effects:
3-[(benzylamino)carbonyl]-4-phenylpentanoic acidanine does not have any direct biochemical or physiological effects as it is not used as a drug. However, the peptides and proteins synthesized using 3-[(benzylamino)carbonyl]-4-phenylpentanoic acidanine may have biochemical and physiological effects, depending on their properties and functions.

Advantages and Limitations for Lab Experiments

3-[(benzylamino)carbonyl]-4-phenylpentanoic acidanine is widely used in lab experiments due to its availability and ease of use. It can be easily synthesized and incorporated into peptides and proteins. However, the use of 3-[(benzylamino)carbonyl]-4-phenylpentanoic acidanine can also have limitations, such as its potential to interfere with certain assays and the need for additional steps to remove the Boc group.

Future Directions

The use of 3-[(benzylamino)carbonyl]-4-phenylpentanoic acidanine in scientific research is expected to continue to grow in the future. New methods for the synthesis of 3-[(benzylamino)carbonyl]-4-phenylpentanoic acidanine and its incorporation into peptides and proteins are being developed. Additionally, the use of 3-[(benzylamino)carbonyl]-4-phenylpentanoic acidanine in the development of new protein-based materials and the study of protein structure and function is expected to expand.

properties

IUPAC Name

3-(benzylcarbamoyl)-4-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(16-10-6-3-7-11-16)17(12-18(21)22)19(23)20-13-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTGBGXBBKUBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CC(=O)O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(benzylamino)carbonyl]-4-phenylpentanoic acid
Reactant of Route 2
3-[(benzylamino)carbonyl]-4-phenylpentanoic acid
Reactant of Route 3
Reactant of Route 3
3-[(benzylamino)carbonyl]-4-phenylpentanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(benzylamino)carbonyl]-4-phenylpentanoic acid
Reactant of Route 5
3-[(benzylamino)carbonyl]-4-phenylpentanoic acid
Reactant of Route 6
3-[(benzylamino)carbonyl]-4-phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.